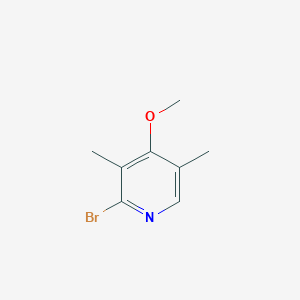
2-Aminobenzene-1,3,5-tricarboxylic acid
Vue d'ensemble
Description
2-Aminobenzene-1,3,5-tricarboxylic acid is a useful research compound. Its molecular formula is C9H7NO6 and its molecular weight is 225.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminobenzene-1,3,5-tricarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminobenzene-1,3,5-tricarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition : Derivatives of 2-aminobenzene-1,3,5-tricarboxylic acid, particularly 2-aminobenzene-1,3-dicarbonitriles, have been investigated as green corrosion inhibitors for metals such as aluminum and mild steel. These compounds exhibit mixed-type inhibitory effects and high inhibition efficiencies, making them valuable for protecting metals in corrosive environments (Verma et al., 2015) (Verma et al., 2015).
Antioxidant Potential : Compounds incorporating motifs of aminobenzene sulfonamide and other groups have shown high potential as antioxidants. These are especially relevant in treating illnesses caused by oxidative stress, indicating their therapeutic potential (Havránková et al., 2020).
Chemical Synthesis : Various studies have focused on the use of 2-aminobenzene-1,3,5-tricarboxylic acid derivatives in chemical synthesis processes. This includes the aminocarbonylation of iodobenzenes for producing carboxamides, and the synthesis of functionalized naphthalene derivatives, demonstrating the compound's versatility in organic synthesis (Müller et al., 2005) (Gao et al., 2013).
Material Science and Photocatalysis : Derivatives of 2-aminobenzene-1,3,5-tricarboxylic acid have been used in the development of metal-organic frameworks (MOFs) with potential applications in thermoelectric, photovoltaic, and fuel cell technologies. Some studies also indicate their role in controlling photocatalytic properties for the degradation of organic dyes under visible light (Chavan et al., 2014) (Shao et al., 2019) (Shao et al., 2015).
Environmental and Biological Applications : The compound's derivatives have been explored for environmental monitoring, like the detection of atrazine with high sensitivity. They are also studied for their biological applications, such as in peptide synthesis and as fluorescent sensors for detecting hazardous materials (Kinoshita et al., 1979) (Nagendran et al., 2017) (Bhardwaj et al., 2015).
Propriétés
IUPAC Name |
2-aminobenzene-1,3,5-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEGITYKNVPYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzene-1,3,5-tricarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5'-(4-Amino-3-methoxyphenyl)-3,3''-dimethoxy-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-diamine](/img/structure/B8198643.png)



![5'-(4-Carbamimidoylphenyl)-[1,1':3',1''-terphenyl]-4,4''-bis(carboximidamide) trihydrochloride](/img/structure/B8198653.png)






![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8198717.png)